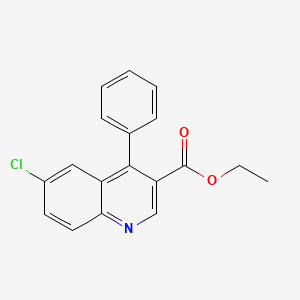

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate involves a two-step process. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate consists of a quinoline ring substituted with a chlorine atom at the 6th position and a phenyl group at the 4th position. The quinoline ring is also substituted with a carboxylate group at the 3rd position .Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloro-4-phenylquinoline-3-carboxylate primarily include Friedlander condensations and chlorination . These reactions are part of the synthesis process of the compound.Physical And Chemical Properties Analysis

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a solid compound with a molecular weight of 311.77 . It forms crystals that can be recrystallized from ethanol as needles. Its melting point is between 123°-124° C .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

A study by Gao et al. (2011) discusses the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, utilizing ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate as a substrate. This indicates the use of similar compounds in creating new chemical entities with potential applications in various fields, including medicinal chemistry (Gao et al., 2011).

Antibacterial Activity

Koga et al. (1980) explored the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Their study suggests the potential of ethyl 6-chloro-4-phenylquinoline-3-carboxylate derivatives in developing antibacterial agents (Koga et al., 1980).

Catalysis and Chemical Reactions

Song Bao-an (2012) focused on synthesizing Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst. This highlights the role of similar compounds in catalytic processes and synthetic chemistry (Song Bao-an, 2012).

Potential in Cancer Research

Facchinetti et al. (2015) synthesized a series of ethyl phenyl-4-oxothiazolidin-3-yl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates and evaluated them for anticancer activity. This research demonstrates the application of ethyl quinoline carboxylates in developing potential anticancer agents (Facchinetti et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties.

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Quinoline derivatives are known to cause various molecular and cellular effects due to their interaction with biological targets .

Eigenschaften

IUPAC Name |

ethyl 6-chloro-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-16-9-8-13(19)10-14(16)17(15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQWLDYBJKLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-bromoethyl)phenyl]Acetamide](/img/structure/B2758345.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758346.png)

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)